Enhanced Lipophilicity LogP Relative to Core Benzoxazolone Scaffolds
The target compound possesses a computed XLogP3-AA value of 4.0 [1]. This is substantially higher than the unsubstituted 5-methyl-1,3-benzoxazol-2(3H)-one core scaffold (predicted logP ~1.3–1.5 ), owing to the lipophilic 4-chlorophenoxyethyl tail. Such a difference directly influences membrane permeability, tissue distribution, and potential for passive blood-brain barrier penetration in CNS-targeted programs.
| Evidence Dimension | Computed partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.0 |
| Comparator Or Baseline | 5-Methyl-1,3-benzoxazol-2(3H)-one (CAS 22876-15-9): predicted logP ~1.3-1.5 |
| Quantified Difference | ΔlogP ≈ +2.5 to +2.7 (substantially more lipophilic) |
| Conditions | Computational prediction using XLogP3 algorithm (PubChem) and ChemDraw fragment methods |
Why This Matters
This dramatic increase in lipophilicity can be a key selection criterion for projects requiring improved membrane permeability or CNS exposure, where the core scaffold alone would be insufficient.
- [1] PubChem. (2025). Compound Summary for CID 2130276, 3-(2-(4-Chlorophenoxy)ethyl)-5-methylbenzo[d]oxazol-2(3H)-one. National Center for Biotechnology Information. View Source
